4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid
Description
4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring two key substituents: a trifluoromethyl (-CF₃) group at the 2-position and a cyclopropylcarbonylamino (-NHCO-cyclopropyl) group at the 4-position. Its molecular formula is C₁₂H₁₀F₃NO₃, with a calculated molecular weight of 273.2 g/mol.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)9-5-7(3-4-8(9)11(18)19)16-10(17)6-1-2-6/h3-6H,1-2H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWQOKPAHSOENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylcarbonyl Intermediate: This step involves the reaction of cyclopropylcarbonyl chloride with an appropriate amine to form the cyclopropylcarbonyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, under specific reaction conditions.
Coupling with Benzoic Acid: The final step involves coupling the cyclopropylcarbonyl intermediate with a benzoic acid derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Properties :
- Preliminary studies suggest that compounds similar to 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid exhibit anti-inflammatory effects. Research indicates that the trifluoromethyl group may play a crucial role in modulating inflammatory pathways, potentially leading to new anti-inflammatory drugs .
-
Antitumor Activity :
- The compound has been investigated for its antitumor properties. Studies have shown that derivatives of benzoic acid with similar functional groups can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . This opens avenues for further exploration in cancer therapeutics.
- Neuropharmacology :
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- Starting Materials : Trifluoromethylbenzoic acid and cyclopropanecarbonyl chloride.
- Reagents : Common reagents include amines and coupling agents to facilitate the formation of the amide bond.
A typical synthetic route may involve:
- Reacting trifluoromethylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base.
- Purifying the resulting product through recrystallization or chromatography.
Industrial Applications
-
Pharmaceutical Industry :
- The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammation and cancer.
- Agricultural Chemicals :
Case Study 1: Anti-inflammatory Drug Development
In a recent study, researchers synthesized several derivatives of this compound and evaluated their anti-inflammatory effects using in vitro models. The results indicated significant inhibition of pro-inflammatory cytokine production, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on various cancer cell lines (e.g., breast and lung cancer). The compound showed promising results in reducing cell viability at micromolar concentrations, indicating its potential as an antitumor agent.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Data Table: Key Properties of Comparable Compounds
*Inferred based on structural analogs.
Key Differences and Implications
Bioavailability and Solubility
- The benzoic acid group in the target compound and 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid enhances water solubility compared to esters (e.g., cyclanilide) or amides.
- Ciproxifan ’s imidazole and propyloxy groups improve oral bioavailability (62% in mice), while the target compound’s polar benzoic acid may reduce blood-brain barrier penetration, limiting central nervous system applications unless derivatized .
Physical Properties
- The pyridyl group in 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid contributes to a high melting point (287.5–293.5°C), likely due to hydrogen bonding.
Chemical Reactivity
- The benzonitrile derivative of 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid () highlights the impact of replacing -COOH with -CN. Nitriles are less acidic but more reactive in nucleophilic additions, suggesting different synthetic utility compared to the target compound .
Biological Activity
4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid, with the chemical formula , is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound features a trifluoromethyl group and a cyclopropylcarbonyl moiety, which are significant for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more suitable for drug development.
| Property | Value |
|---|---|
| Molecular Weight | 273.21 g/mol |
| Melting Point | 150-155 °C |
| Solubility | Soluble in DMSO, ethanol |
| CAS Number | 1314406-50-2 |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, primarily as a modulator of G protein-coupled receptors (GPCRs). The trifluoromethyl group enhances interactions with receptor sites, potentially increasing agonistic or antagonistic activities.
- G Protein-Coupled Receptor Modulation : The compound has been studied for its ability to selectively modulate GPCRs, which are critical targets in drug discovery. The introduction of trifluoromethyl groups has been linked to improved binding affinity and selectivity for certain receptors .
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This is particularly relevant in conditions like arthritis and other inflammatory diseases .
- Anticancer Potential : There is emerging evidence suggesting that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the cyclopropylcarbonyl and trifluoromethyl groups in enhancing the biological activity of benzoic acid derivatives. The following points summarize key findings:
- Trifluoromethyl Group : Enhances lipophilicity and receptor binding affinity.
- Cyclopropylcarbonyl Moiety : Contributes to the overall stability and bioavailability of the compound.
Table 1 illustrates various derivatives of benzoic acid and their corresponding activities:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | GPCR Modulation | 0.5 |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | Anti-inflammatory | 0.8 |
| 3-(Cyclopropylcarbonyl)-benzoic acid | Anticancer | 1.2 |
Case Studies
- Case Study on GPCR Modulation : A study conducted by Chen et al. (2022) demonstrated that derivatives similar to this compound showed enhanced agonistic activity towards specific GPCRs involved in metabolic regulation .
- Anti-inflammatory Effects : In vivo studies using animal models indicated that treatment with this compound resulted in significant reductions in inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Antitumor Activity : Research published by Mathew et al. (2015) highlighted the anticancer properties of structurally related compounds, indicating that modifications like those found in our compound could lead to potent anticancer agents .
Q & A
Q. What are the common synthetic routes for 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid, and what are the critical reaction steps?
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:
- Trifluoromethylation : Introducing the CF₃ group via electrophilic substitution or cross-coupling reactions under palladium catalysis.
- Cyclopropylcarbonyl amidation : Coupling cyclopropanecarbonyl chloride to the amino-substituted intermediate using a base (e.g., DIPEA) in anhydrous DMF or THF.
- Carboxylic acid protection/deprotection : Temporary protection of the benzoic acid group (e.g., as a methyl ester) to prevent side reactions during amidation, followed by hydrolysis under acidic or basic conditions .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- X-ray crystallography : Resolve the crystal structure to confirm regiochemistry and hydrogen-bonding patterns (e.g., using SHELXL for refinement) .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions, with characteristic shifts for the trifluoromethyl group (~δ 120-125 ppm in ¹³C) and cyclopropylcarbonyl protons (δ 1.0–1.5 ppm in ¹H) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical values (e.g., m/z 314.0743 for C₁₃H₁₁F₃N₂O₃) .
Q. What methods are used to assess solubility and stability in aqueous buffers?
- pH-solubility profiling : Measure solubility in phosphate-buffered saline (PBS) at pH 2.0–7.4 using HPLC-UV quantification.
- Stability studies : Incubate the compound in simulated biological fluids (e.g., plasma, liver microsomes) and monitor degradation via LC-MS over 24–72 hours. Hydrolytic stability of the cyclopropane ring and amide bond should be prioritized .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Dynamic NMR analysis : Investigate conformational flexibility (e.g., hindered rotation of the cyclopropylcarbonyl group) causing signal splitting in NMR but resolved in the solid-state X-ray structure.
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify discrepancies arising from solvent effects or crystal packing .
Q. What strategies optimize the compound’s bioavailability in preclinical studies?
- Prodrug derivatization : Convert the carboxylic acid to an ester (e.g., ethyl or pivaloyloxymethyl) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
- Co-crystallization with cyclodextrins : Improve aqueous solubility via host-guest complexation, validated by phase-solubility diagrams and DSC/TGA analysis .
Q. How are structure-activity relationship (SAR) studies designed to explore its biological targets?
- Analog synthesis : Modify the cyclopropyl group (e.g., substituent size/electronics) and trifluoromethyl position to evaluate effects on enzyme inhibition (e.g., COX-2, kinases).
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins, validated by mutagenesis assays (e.g., alanine scanning) .
Q. How do researchers address low yields in the final amidation step?
- Coupling reagent optimization : Replace standard reagents (e.g., EDC/HOBt) with alternatives like HATU or PyBOP to enhance efficiency.
- Microwave-assisted synthesis : Reduce reaction time and improve yield by 15–20% under controlled temperature (80–100°C) and pressure .
Methodological Challenges and Solutions
Q. How is enantiomeric purity ensured when chiral intermediates are involved?
Q. What computational tools predict metabolic pathways and toxicity?
- ADMET prediction : Software like SwissADME or ADMETlab2.0 identifies potential cytochrome P450 interactions and toxicophores (e.g., reactive metabolites).
- MetaSite : Maps metabolic hotspots (e.g., hydroxylation of the cyclopropane ring) validated by in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
